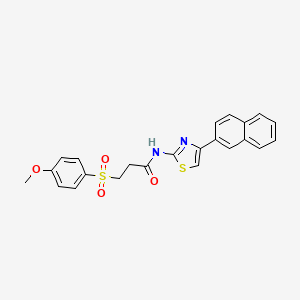
3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C23H20N2O4S2 and its molecular weight is 452.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)propanamide, with the CAS number 941902-14-3, is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR), supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H20N2O4S2, with a molecular weight of 452.5 g/mol. The compound features a thiazole moiety linked to a naphthalene group, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O4S2 |
| Molecular Weight | 452.5 g/mol |
| CAS Number | 941902-14-3 |
The biological activities of this compound are largely attributed to its ability to interact with various biological targets. Research indicates that compounds containing thiazole and sulfonamide moieties often exhibit significant pharmacological properties, including:
- Antitumor Activity : The thiazole ring is known for its role in anticancer agents. Studies have shown that derivatives of thiazole can induce apoptosis in cancer cells, potentially through the inhibition of anti-apoptotic proteins like Bcl-2 .
- Antiviral Properties : Certain thiazole-containing compounds have demonstrated antiviral activity by inhibiting viral replication mechanisms. The presence of the methoxyphenyl group may enhance this activity by improving the compound's lipophilicity and cellular uptake .
- Anticonvulsant Effects : Some thiazole derivatives exhibit anticonvulsant properties, which may be linked to their ability to modulate neurotransmitter systems in the brain .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole and phenyl rings significantly affect the biological activity of the compound. For instance:
- Substitution Patterns : The presence of electron-donating groups such as methoxy on the phenyl ring enhances cytotoxicity against various cancer cell lines. Conversely, electron-withdrawing groups tend to reduce activity .
- Thiazole Variations : Different substitutions on the thiazole ring can lead to variations in potency against specific targets. For example, compounds with halogenated phenyl groups showed increased activity compared to their non-halogenated counterparts .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Antitumor Activity : A study evaluated a series of thiazole derivatives for their cytotoxic effects against human cancer cell lines (e.g., HT29 and Jurkat). Compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating promising anticancer properties .
- Antiviral Screening : In another study focusing on antiviral agents, certain thiazole derivatives were screened for their efficacy against viral replication in vitro. The results suggested that modifications at specific positions on the thiazole ring could enhance antiviral activity significantly .
- Neuropharmacological Effects : Research into anticonvulsant properties revealed that compounds with similar structures could effectively reduce seizure activities in animal models, suggesting potential therapeutic applications for epilepsy .
属性
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-29-19-8-10-20(11-9-19)31(27,28)13-12-22(26)25-23-24-21(15-30-23)18-7-6-16-4-2-3-5-17(16)14-18/h2-11,14-15H,12-13H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRQFCXOXZQVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














